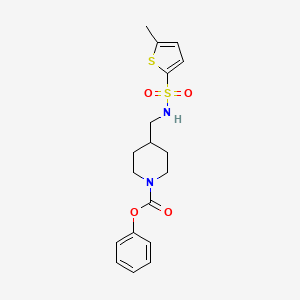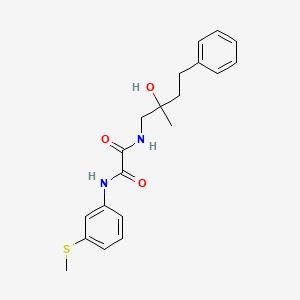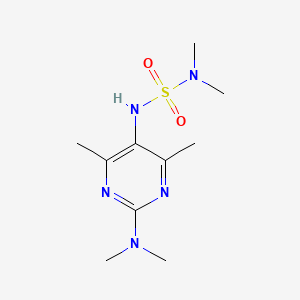
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine, also known as DMAP, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. DMAP is a white crystalline solid that is soluble in polar solvents and is commonly used as a catalyst in organic synthesis. In
Applications De Recherche Scientifique
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is commonly used as a catalyst in esterification and amidation reactions. In catalysis, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to enhance the efficiency of a variety of reactions, including the oxidation of alcohols and the reduction of imines. In biochemistry, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been used as a tool to study the structure and function of enzymes and proteins.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is not fully understood, but it is believed to act as a nucleophilic catalyst in organic synthesis reactions. In biochemistry, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to interact with enzymes and proteins through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects:
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the effects of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine on human health have not been extensively studied. In animal studies, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine in laboratory experiments is its high catalytic activity and selectivity. 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is also relatively inexpensive and easy to handle. However, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine can be sensitive to air and moisture, and its use may require specialized equipment and techniques.
Orientations Futures
There are many potential future directions for the study of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine. One area of research could be the development of new synthetic methods and applications for 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine in organic synthesis. Another area of research could be the study of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine's interactions with enzymes and proteins, which could lead to the development of new drugs and therapies. Additionally, the potential health effects of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine on humans could be further explored through toxicology studies.
Méthodes De Synthèse
The synthesis of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine involves the reaction of 2,4,6-trimethylpyrimidine with dimethylamine and dimethylsulfamide. The reaction is typically carried out in anhydrous conditions with a strong base such as sodium hydride or potassium tert-butoxide. The yield of this reaction is typically high, and the purity of the resulting 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine can be improved through recrystallization.
Propriétés
IUPAC Name |
2-(dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-7-9(13-18(16,17)15(5)6)8(2)12-10(11-7)14(3)4/h13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJCLWZARQUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76147863 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574537.png)
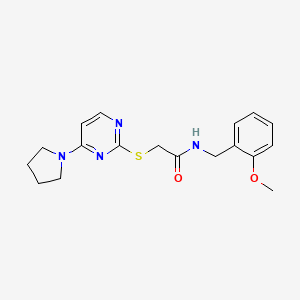
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B2574541.png)
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
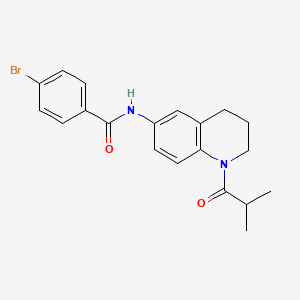
![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)
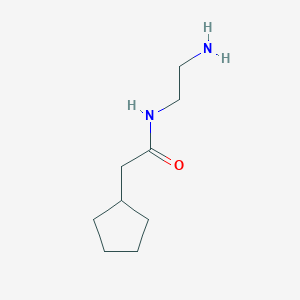

![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)
![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)

